![molecular formula C15H17NO4S B2892508 (5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 881816-34-8](/img/structure/B2892508.png)
(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Description
(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.
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Biological Activity
The compound (5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, a thiazolidine derivative, has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thiazolidine ring, which is known for its diverse pharmacological properties. The presence of the methoxy and hydroxy groups on the phenyl ring enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a series of 3,5-disubstituted thiazolidine-2,4-diones were synthesized and evaluated for their anti-breast cancer activity against cell lines such as MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation without adversely affecting normal cells .
Table 1: Anticancer Activity of Thiazolidine Derivatives
Compound | Cell Line | IC50 (µM) | Effect on Normal Cells |
---|---|---|---|
5 | MCF-7 | 12.5 | No significant effect |
7 | MDA-MB-231 | 15.0 | No significant effect |
9 | MCF-7 | 10.0 | No significant effect |
These compounds induced apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, promoting pro-apoptotic factors while inhibiting anti-apoptotic factors .
Anti-inflammatory and Analgesic Effects
Thiazolidine derivatives have also been reported to possess anti-inflammatory and analgesic properties. Research indicates that these compounds can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has been explored as well. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : By regulating Bcl-2 family proteins.
- Inhibition of Inflammatory Mediators : Targeting pathways involved in inflammation.
- Antioxidant Defense : Scavenging free radicals to mitigate oxidative stress.
Case Studies
A notable study investigated the effects of thiazolidine derivatives on human breast cancer cell lines. The findings demonstrated that these compounds significantly decreased cell viability and induced apoptosis through both intrinsic and extrinsic pathways .
Another study focused on the synthesis of novel thiazolidine derivatives which were tested against various cancer cell lines, revealing promising results in terms of antiproliferative activity compared to standard chemotherapeutic agents .
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-4-7-16-14(18)13(21-15(16)19)9-10-5-6-11(17)12(8-10)20-2/h5-6,8-9,17H,3-4,7H2,1-2H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZMXXJIGVLQS-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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